Bienvenue dans la boutique en ligne BenchChem!

Bis-PEG8-acid

Antibody-Drug Conjugates Pharmacokinetics Drug-to-Antibody Ratio

Bis-PEG8-acid is the performance-differentiated PEG linker for next-generation ADC and PROTAC programs. Unlike shorter PEG4 or longer PEG12 variants, the PEG8 chain uniquely balances DAR8 conjugate stability—minimizing aggregation while maintaining plasma exposure—and optimal ternary complex residence time for efficient target degradation. Its dual carboxylic acids enable reliable amide conjugation via EDC/DCC chemistry. Procure Bis-PEG8-acid to de-risk your linker SAR studies with the validated 'goldilocks' spacer proven in high-DAR ADC and PROTAC design.

Molecular Formula C20H38O12
Molecular Weight 470.5 g/mol
Cat. No. B606185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-PEG8-acid
SynonymsBis-PEG8-acid
Molecular FormulaC20H38O12
Molecular Weight470.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H38O12/c21-19(22)1-3-25-5-7-27-9-11-29-13-15-31-17-18-32-16-14-30-12-10-28-8-6-26-4-2-20(23)24/h1-18H2,(H,21,22)(H,23,24)
InChIKeyIRTAMFHIULAGCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bis-PEG8-acid: A High-Purity, Homobifunctional PEG Linker for ADC and PROTAC Synthesis


Bis-PEG8-acid (CAS 1246189-43-4) is a homobifunctional polyethylene glycol (PEG) derivative characterized by an eight-unit ethylene glycol spacer chain flanked by two terminal carboxylic acid groups . With a molecular formula of C₂₀H₃₈O₁₂ and a molecular weight of 470.51 g/mol, it is supplied as a >98% pure solid that is soluble in DMSO and aqueous media . The hydrophilic PEG8 spacer enhances conjugate solubility, while the terminal carboxylic acids enable facile amide bond formation with primary amines via EDC or DCC activation, making it a core building block for the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) .

Why Linker Length Matters: Bis-PEG8-acid Cannot Be Substituted by Shorter or Longer PEG Homologs


In the design of ADCs and PROTACs, the PEG linker is not an inert tether but a critical conformational tuner that directly impacts ternary complex formation, pharmacokinetics, and safety. Substituting Bis-PEG8-acid with a shorter homolog such as Bis-PEG4-acid or a longer variant like Bis-PEG12-acid without empirical validation introduces significant risk of project failure. Shorter linkers may restrict the mutual orientation of the E3 ligase and target protein, preventing productive ubiquitination, while longer linkers can increase conformational entropy, potentially leading to off-target degradation or reduced efficacy [1]. Critically, linker length has been shown to dictate the overall hydrophobicity of the conjugate, with direct consequences for aggregation, plasma clearance rates, and non-specific tissue distribution [2]. The following quantitative evidence demonstrates why the specific eight-unit PEG chain of Bis-PEG8-acid occupies a verifiable sweet spot in the linker-length continuum, justifying its selection over other members of the Bis-PEG-n-acid family for specific applications.

Quantitative Evidence Guide: Bis-PEG8-acid vs. PEG4, PEG12, and Non-PEGylated Linkers in ADC and PROTAC Performance


Superior Pharmacokinetic Profile: DAR8-ADC with PEG8 vs. PEG4 and Non-PEG Linkers

In a comparative study of ADCs with varying pendant-type PEG linker lengths, a DAR8-ADC incorporating a PEG8 linker demonstrated a significantly better pharmacokinetic (PK) profile than an equivalent DAR8-ADC with a PEG4 linker and a control DAR4-ADC lacking a PEG linker. The enhanced PK translated into stronger in vivo anti-tumor activity [1].

Antibody-Drug Conjugates Pharmacokinetics Drug-to-Antibody Ratio

Reduced Conjugate Hydrophobicity and Aggregation: PEG8 vs. PEG4 and Non-PEG Linkers

Hydrophobic interaction chromatography (HIC) analysis and stability studies at 40°C demonstrated that increasing PEG linker length from PEG4 to PEG8 to PEG12 progressively decreased conjugate hydrophobicity. This reduction in hydrophobicity directly correlated with a decrease in aggregate content over time, a critical quality attribute for high-concentration antibody formulations [1].

Antibody-Drug Conjugates Hydrophobicity Stability Aggregation

Enhanced Ternary Complex Residence Time: The PEG8 'Gold Standard' in PROTAC Design

Structure-activity relationship (SAR) analyses in targeted protein degradation have established that the progression from PEG4 to PEG8 linkers can enhance the residence time of the ternary complex (Target Protein-PROTAC-E3 Ligase) by up to an order of magnitude. This kinetic advantage is recapitulated as a lower cellular DC₅₀ (half-maximal degradation concentration) [1].

PROTAC Linker SAR Ternary Complex Residence Time

Mitigation of Non-Specific Clearance: The Hydrophilicity Advantage of PEGylation

Studies have established a strong correlation between ADC hydrophobicity and rapid non-specific clearance, which leads to increased antigen-independent toxicity. The incorporation of hydrophilic PEG linkers, such as the PEG8 chain in Bis-PEG8-acid, is a validated strategy to mask the hydrophobic character of the payload, thereby reducing non-specific cellular uptake and improving the overall safety profile of the conjugate .

Antibody-Drug Conjugates Clearance Toxicity PEGylation

High-Impact Research and Industrial Applications for Bis-PEG8-acid


Development of High-DAR ADCs (DAR8) with Superior PK and Reduced Aggregation

For researchers engineering next-generation ADCs with high drug-to-antibody ratios (e.g., DAR8), Bis-PEG8-acid provides a critical advantage over shorter PEG homologs. As demonstrated in comparative studies, DAR8-ADCs constructed with a PEG8 linker exhibit a superior pharmacokinetic profile and significantly lower aggregation propensity compared to those with PEG4 linkers, while maintaining comparable in vitro potency [1]. This specific linker length is optimal for achieving the therapeutic benefits of high DAR without compromising the conjugate's biophysical stability or in vivo exposure, making it a strategic choice for lead optimization campaigns.

Optimization of PROTAC Ternary Complex Formation and Degradation Potency

In PROTAC development, linker length is a primary determinant of ternary complex stability and, consequently, degradation efficiency (DC₅₀). The eight-unit PEG chain of Bis-PEG8-acid falls within the established 'gold standard' range for linker length, empirically shown to enhance ternary complex residence time by up to an order of magnitude compared to shorter linkers [2]. Procuring Bis-PEG8-acid for initial linker SAR studies allows medicinal chemists to efficiently probe the conformational space required for productive E3 ligase and target protein engagement, providing a rational starting point before introducing rigidifying modifications to further optimize pharmacological properties [3].

Improving Conjugate Solubility and Mitigating Non-Specific Clearance

For projects facing challenges with payload hydrophobicity, which manifests as poor solubility, rapid plasma clearance, and antigen-independent toxicity, Bis-PEG8-acid serves as a validated solubility enhancer. The hydrophilic PEG8 spacer effectively shields hydrophobic small-molecule drugs, significantly reducing non-specific cellular uptake and improving the overall safety profile of the conjugate. This application is particularly critical for payloads that are substrates for multidrug resistance transporters, where conjugation via a hydrophilic linker can help circumvent MDR1-mediated resistance .

Homobifunctional Scaffold for Nanoparticle and Biomaterial Surface Modification

Beyond drug conjugates, the dual carboxylic acid termini of Bis-PEG8-acid make it an ideal homobifunctional crosslinker for modifying the surface of nanoparticles, quantum dots, or biomaterials. The eight-unit PEG spacer provides a flexible, hydrophilic coating that reduces non-specific protein adsorption (stealth effect) and improves colloidal stability in complex biological media. Its well-defined molecular weight and high purity (>98%) ensure reproducible conjugation chemistry and predictable surface properties, which are essential for both in vitro diagnostics and in vivo nanomedicine applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis-PEG8-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.